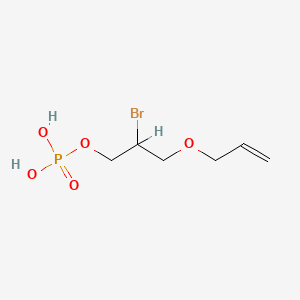
3-(Allyloxy)-2-bromopropyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Allyloxy)-2-bromopropyl dihydrogen phosphate: is an organophosphorus compound that features a phosphate group attached to a brominated propyl chain with an allyloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Allyloxy)-2-bromopropyl dihydrogen phosphate typically involves the reaction of allyl alcohol with 2-bromopropanol in the presence of a suitable catalyst to form the allyloxy intermediate. This intermediate is then reacted with phosphorus oxychloride (POCl3) under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Allyloxy)-2-bromopropyl dihydrogen phosphate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The allyloxy group can be oxidized to form epoxides or other oxygenated products.
Reduction Reactions: The phosphate group can be reduced under specific conditions to form phosphite derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of epoxides or hydroxylated products.
Reduction Reactions: Formation of phosphite derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 3-(Allyloxy)-2-bromopropyl dihydrogen phosphate serves as a versatile intermediate for the preparation of various organophosphorus compounds. It can be used in the synthesis of phosphonate esters and other functionalized molecules.
Biology: The compound’s ability to undergo substitution reactions makes it useful in the modification of biomolecules. It can be employed in the synthesis of phosphorylated peptides and nucleotides, which are essential in studying cellular processes and enzyme functions.
Medicine: In medicinal chemistry, derivatives of this compound can be explored for their potential as enzyme inhibitors or as building blocks for drug development. The presence of the phosphate group can enhance the compound’s bioavailability and interaction with biological targets.
Industry: In the materials science industry, this compound can be used in the production of flame retardants, plasticizers, and other specialty chemicals. Its reactivity allows for the incorporation of phosphorus into polymeric materials, enhancing their thermal stability and flame resistance.
Wirkmechanismus
The mechanism of action of 3-(Allyloxy)-2-bromopropyl dihydrogen phosphate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The phosphate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity with molecular targets. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Vergleich Mit ähnlichen Verbindungen
- 3-(Allyloxy)-2-chloropropyl dihydrogen phosphate
- 3-(Allyloxy)-2-iodopropyl dihydrogen phosphate
- 3-(Methoxy)-2-bromopropyl dihydrogen phosphate
Comparison:
- 3-(Allyloxy)-2-chloropropyl dihydrogen phosphate: Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and selectivity in substitution reactions.
- 3-(Allyloxy)-2-iodopropyl dihydrogen phosphate: The iodine atom provides higher reactivity in substitution reactions compared to bromine, making it more suitable for certain synthetic applications.
- 3-(Methoxy)-2-bromopropyl dihydrogen phosphate: The methoxy group alters the compound’s electronic properties, potentially affecting its reactivity and interaction with other molecules.
Uniqueness: 3-(Allyloxy)-2-bromopropyl dihydrogen phosphate is unique due to the presence of both an allyloxy group and a bromine atom, providing a balance of reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
63264-73-3 |
|---|---|
Molekularformel |
C6H12BrO5P |
Molekulargewicht |
275.03 g/mol |
IUPAC-Name |
(2-bromo-3-prop-2-enoxypropyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H12BrO5P/c1-2-3-11-4-6(7)5-12-13(8,9)10/h2,6H,1,3-5H2,(H2,8,9,10) |
InChI-Schlüssel |
MHKZSDZGFSXPFG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCC(COP(=O)(O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















